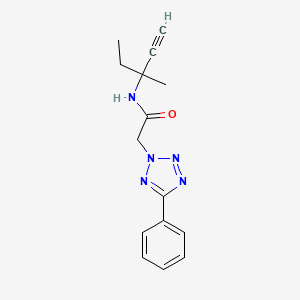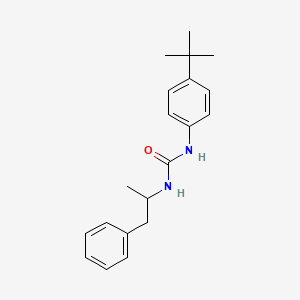![molecular formula C22H15Cl2FN4O2 B4309918 2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4309918.png)
2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Overview
Description
2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of tetrazole-based compounds and has shown promising results in various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the benzyl and benzoate groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and benzoate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified benzyl or benzoate groups.
Scientific Research Applications
2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE has been extensively studied for its potential therapeutic properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential use in treating neurodegenerative diseases and inflammation-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is not fully understood. it is believed to involve the modulation of various signaling pathways in cells. The compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6-DICHLOROBENZYL 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to modulate specific signaling pathways and exhibit anti-inflammatory and antioxidant effects makes it a valuable compound for further research.
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN4O2/c23-18-5-3-6-19(24)17(18)13-31-22(30)15-10-8-14(9-11-15)21-26-28-29(27-21)12-16-4-1-2-7-20(16)25/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZKILLFIOFWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=C(C=CC=C4Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-3-PHENYLPROPANOATE](/img/structure/B4309835.png)
![N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4309838.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(4-cyclohexylbenzenesulfonamide)](/img/structure/B4309853.png)
METHANONE](/img/structure/B4309857.png)
![METHYL 2-PHENYL-2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]ACETATE](/img/structure/B4309872.png)
![METHYL 2-PHENYL-2-{[2-(2-PYRIMIDINYLSULFANYL)ACETYL]AMINO}ACETATE](/img/structure/B4309878.png)

![METHYL 4-[1-(4-CHLOROBENZOYL)PROPYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXYLATE](/img/structure/B4309895.png)
![2-{[1-(4-CHLOROPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4309902.png)
![2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHYLPENT-1-YN-3-YL)ACETAMIDE](/img/structure/B4309903.png)


![N-[2-(2,3-dichlorophenoxy)ethyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4309928.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(2-phenylethyl)benzamide](/img/structure/B4309936.png)
